N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride
Description
Chemical Structure and Properties:
The compound, with the molecular formula C₂₁H₂₃ClN₂O₂ and a molecular weight of 336.82 g/mol, features a naphthalene backbone substituted with a methyl group at position 6 and a carboxamide group at position 2. The ethylamine side chain includes a 2-methoxyphenyl group and a primary amine, with the hydrochloride salt enhancing solubility .
Ltd., indicating its relevance in research or pharmaceutical development .
Properties
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-14-7-8-16-12-17(10-9-15(16)11-14)21(24)23-13-19(22)18-5-3-4-6-20(18)25-2;/h3-12,19H,13,22H2,1-2H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPUNBKAGMMKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCC(C3=CC=CC=C3OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide; hydrochloride, also referred to as compound ENAH93E7583F, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological significance.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a methoxyphenyl group and an aminoethyl moiety. Its chemical structure can be represented as follows:
This structure is crucial as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuropharmacology. The following sections detail specific findings related to its antitumor effects and potential neuroprotective properties.
Antitumor Activity
Preliminary studies have suggested that N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide; hydrochloride demonstrates significant antitumor activity. A study involving HepG2 liver cancer cells revealed the following:
- Cell Cycle Arrest : The compound induced cell cycle arrest at the S phase, leading to inhibited cell proliferation.
- Apoptosis Induction : Flow cytometry analysis showed a concentration-dependent increase in apoptosis rates, from 8.9% in untreated controls to 57.51% at 8 µM concentration.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 8.9 |
| 2 | 17.15 |
| 4 | 35.40 |
| 8 | 57.51 |
These results indicate that the compound's mechanism of action may involve mitochondrial pathways, as evidenced by changes in pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels.
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects. Research has indicated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide; hydrochloride can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By arresting the cell cycle at specific phases, the compound limits the growth of cancer cells.
- Induction of Apoptosis : The activation of caspase pathways suggests that the compound promotes programmed cell death in malignant cells.
- Modulation of Protein Expression : Changes in Bax and Bcl-2 levels indicate that it may influence apoptotic signaling pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : Demonstrated significant apoptosis induction and cell cycle arrest.
- Neuropharmacological Assessment : Investigated effects on neuronal cell lines, showing potential for reducing oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide/Carboxamide Class
a) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: C₅H₇N₃O₂, featuring a cyano group and methylamino-carbonyl substituent.
- Key Differences: Lacks the naphthalene ring and methoxyphenyl group.
b) 2-[(Butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide Hydrochloride (CAS 1909318-64-4)
- Structure : Chloro-methylphenyl group replaces the methoxyphenyl-naphthalene system.
c) Metolachlor (CAS 51218-45-2)
Pharmacologically Active Analogues
a) BMY7378
- Structure : Piperazine-containing azaspirodecanedione.
- Pharmacology : 5-HT₁A receptor antagonist. The target compound lacks a piperazine ring but shares aromatic groups (methoxyphenyl, naphthalene) that may influence receptor binding affinity .
b) N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-ylamino)thiazole-5-carboxamide
Solubility and Salt Forms
- Hydrochloride Salts: Both the target compound and ’s bromonaphthalene derivative (2-((6-bromo-2-naphthalenyl)oxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride) utilize hydrochloride salts to improve aqueous solubility. The bromine substituent in the latter may increase molecular weight (370.88 g/mol) and alter lipophilicity .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic and Toxicity Profiles
Key Differentiators and Implications
- Structural Features : The naphthalene-carboxamide core distinguishes the target compound from piperazine-based (BMY7378) or chloroacetamide (metolachlor) analogues. This may confer unique binding properties in drug-receptor interactions.
- Applications : Unlike agricultural acetamides, the target compound’s aromatic system suggests CNS or oncology applications, though specific targets require validation.
- Safety: Limited toxicological data for the target compound contrast with well-characterized pesticides like metolachlor, underscoring the need for future studies .
Q & A
Q. How can the molecular structure of N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide hydrochloride be experimentally confirmed?
Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm aromatic protons (6-methylnaphthalene) and methoxy groups (2-methoxyphenyl). Compare shifts with structurally related compounds (e.g., 2-(4-methoxyphenyl)aminoacetic acid derivatives) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (m/z 336.82 for [CHNO]) and fragmentation patterns .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation (hydrochloride) .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Anhydrous Environment : Store in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt .
- Temperature : Maintain at −20°C for long-term stability, as recommended for similar aminoethyl carboxamide hydrochlorides .
- Light Sensitivity : Protect from UV light due to the naphthalene moiety’s photolability .
Q. Which solvents are optimal for solubility and in vitro assays?
Answer:
| Solvent | Solubility (mg/mL) | Compatibility |
|---|---|---|
| DMSO | >10 | Cell-based assays |
| Methanol | ~5–8 | HPLC purification |
| Water (pH 4) | <1 | Salt stability studies |
| Data inferred from structurally similar compounds with naphthalene and aryl ethylamine groups . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Core Modifications :
- Methodology :
- Synthesize analogs via reductive amination or carboxamide coupling, followed by in vitro screening (e.g., enzyme inhibition assays) .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) .
Q. How should contradictions in reported biological activity data be resolved?
Answer:
- Assay Reproducibility : Standardize protocols (e.g., fixed incubation time, ATP concentration) to minimize variability, as done for RS17053 (a structurally related GPCR ligand) .
- Orthogonal Validation : Combine in vitro (e.g., radioligand binding) and in silico (e.g., molecular dynamics simulations) approaches to confirm target engagement .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What computational strategies are effective for identifying potential biological targets?
Answer:
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase, referencing similar naphthalene carboxamides .
- Reverse Docking : Screen against databases (e.g., PDB, ChEMBL) to prioritize targets like serotonin receptors or kinases .
- Machine Learning : Train models on bioactivity data of analogs (e.g., 2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid derivatives) to predict target classes .
Q. What synthetic challenges arise during scale-up, and how can they be mitigated?
Answer:
- Challenge : Low yield in carboxamide coupling due to steric hindrance from the 6-methylnaphthalene group.
- Solution :
- Optimize reaction conditions (e.g., use HATU/DIPEA in DMF at 0°C) to enhance coupling efficiency .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before salt formation .
Q. How can metabolic stability be assessed for preclinical development?
Answer:
- In Vitro Assays :
- Microsomal Incubation : Monitor degradation using liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- In Silico Tools : Predict metabolic hotspots (e.g., methoxy group demethylation) with software like StarDrop .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
Answer:
- Source Analysis : Compare solvent purity (e.g., anhydrous vs. hydrated DMSO) and measurement techniques (e.g., nephelometry vs. HPLC) across studies .
- Experimental Replication : Repeat solubility tests under controlled conditions (25°C, N atmosphere) and validate with UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
